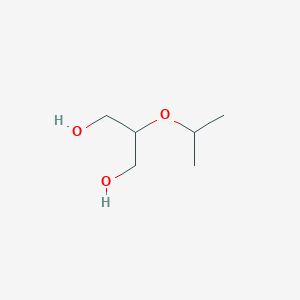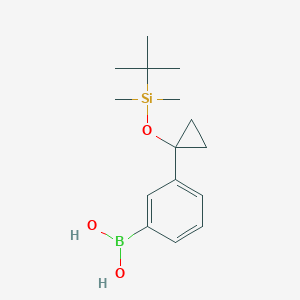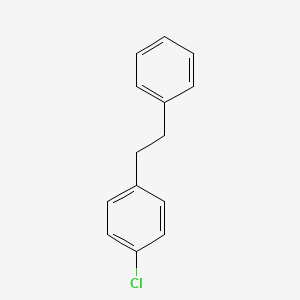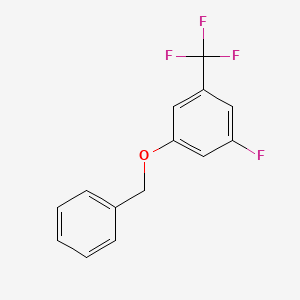
4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine ring structure
Méthodes De Préparation
The synthesis of 4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the pyrimidine ring are replaced by other groups.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to drive the reactions to completion. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-Hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one can be compared with other similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its role in flavor chemistry.
5-Ethyl-4-hydroxy-2-methyl-3(2H)-furanone: Another compound with similar structural features but different applications.
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
4-hydroxy-5-methyl-2-(2-methylcyclopropyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H12N2O2/c1-4-3-6(4)7-10-8(12)5(2)9(13)11-7/h4,6H,3H2,1-2H3,(H2,10,11,12,13) |
Clé InChI |
AIIGKLHDTFOTOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC1C2=NC(=C(C(=O)N2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


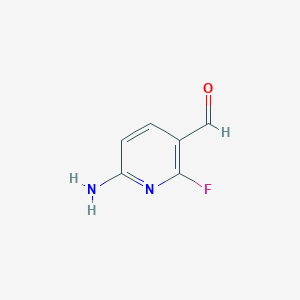
![Tert-butyl 4-chloro-2-(dimethylamino)-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13982729.png)
![4-[(Benzylamino)methyl]phenol](/img/structure/B13982736.png)

![9-([1,1'-Biphenyl]-3-yl)-4-bromo-9H-carbazole](/img/structure/B13982739.png)


![4-Chloro-5-methyl-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13982766.png)
